An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1,2-dimethyl-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1,2-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1] This guide focuses on a specific, functionalized derivative, 5-bromo-1,2-dimethyl-1H-imidazole (CAS No. 24134-09-6), a versatile building block with significant potential in the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a multitude of chemical transformations, particularly cross-coupling reactions, while the methyl groups at the 1 and 2-positions influence its steric and electronic profile, thereby modulating its physicochemical and pharmacological properties.[3] This document serves as a comprehensive technical resource, consolidating available data on the physical and chemical properties of 5-bromo-1,2-dimethyl-1H-imidazole to support its application in research and development.
Molecular and Physicochemical Profile
5-bromo-1,2-dimethyl-1H-imidazole is a solid at room temperature, appearing as colorless crystals.[4] Its fundamental molecular and physical properties are summarized in the table below, providing a foundational understanding of its chemical nature.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrN₂ | [5] |
| Molecular Weight | 175.03 g/mol | [5] |
| CAS Number | 24134-09-6 | [5] |
| Appearance | Colorless crystals | [4] |
| Melting Point | 91 °C | [4] |
| Boiling Point (Predicted) | 266.6 ± 13.0 °C | [4] |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 5.93 ± 0.25 | [4] |
| XLogP3 (Predicted) | 1.491 | [4] |
The predicted pKa of approximately 5.93 suggests that 5-bromo-1,2-dimethyl-1H-imidazole is a weak base. The positive XLogP3 value indicates a degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water.
Solubility Profile
While quantitative solubility data for 5-bromo-1,2-dimethyl-1H-imidazole in a range of solvents is not extensively documented in the literature, a qualitative understanding can be inferred from its structural features and data on similar imidazole derivatives. Generally, imidazole and its derivatives exhibit good solubility in polar organic solvents. Given its predicted lipophilicity (XLogP3 of 1.491), 5-bromo-1,2-dimethyl-1H-imidazole is expected to be soluble in solvents such as dimethylformamide (DMF), ethyl acetate (EtOAc), and other common organic solvents.[4] The synthesis protocol described below successfully utilizes DMF and EtOAc, confirming its solubility in these media.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the C4-H proton on the imidazole ring, and two singlets corresponding to the N1-methyl and C2-methyl groups. The chemical shift of the C4-H proton would likely appear in the aromatic region, downfield due to the electron-withdrawing effect of the adjacent nitrogen and bromine atoms. The methyl group signals would appear further upfield.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) will be influenced by the nitrogen atoms and the bromine substituent. The C5 carbon, directly attached to the bromine, is expected to be significantly shifted. The signals for the two methyl carbons will appear in the aliphatic region.
While specific experimental data for 5-bromo-1,2-dimethyl-1H-imidazole is not provided in the search results, SpectraBase indicates the availability of a ¹³C NMR spectrum for the compound.[6] For a closely related compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the following NMR data has been reported in DMSO-d6: ¹H NMR δ 8.05 (s, 1H), 3.66 (s, 3H); ¹³C NMR δ 141.4, 115.0, 114.3, 113.4, 33.4.[7] This provides a reference for the expected chemical shift regions.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the imidazole ring, and C-N stretching vibrations. The C-Br stretching vibration would likely appear in the fingerprint region at a lower wavenumber. The FTIR spectrum of the related compound 1-benzylimidazole shows a C=N stretching vibration peak at 1604 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-bromo-1,2-dimethyl-1H-imidazole, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Fragmentation Pathway:
The fragmentation of the imidazole ring in mass spectrometry typically involves the loss of small molecules like HCN.[9][10] For 5-bromo-1,2-dimethyl-1H-imidazole, key fragmentation pathways could include the loss of the bromine atom, followed by the loss of HCN or methyl radicals. A plausible fragmentation pathway is illustrated below.
Caption: Predicted mass spectrometry fragmentation of 5-bromo-1,2-dimethyl-1H-imidazole.
Synthesis and Reactivity
Synthetic Protocol
A general and efficient procedure for the synthesis of 5-bromo-1,2-dimethyl-1H-imidazole involves the direct bromination of 1,2-dimethylimidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[4]
Step-by-Step Methodology:
-
Dissolve 1,2-dimethyl-1H-imidazole (1.0 mmol) in dimethylformamide (DMF) (5 mL) at room temperature.
-
Add N-bromosuccinimide (NBS) (0.95 mmol) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature, protected from light.
-
Upon completion of the reaction, dilute the orange-yellow solution with ethyl acetate (EtOAc) (50 mL).
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide (2 x 50 mL), water (50 mL), and saturated saline (50 mL).
-
Back-extract the aqueous phase with ethyl acetate (50 mL).
-
Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-bromo-1,2-dimethyl-1H-imidazole as colorless crystals.
This method has been reported to provide a yield of 76%.[4]
Caption: Synthetic workflow for 5-bromo-1,2-dimethyl-1H-imidazole.
Chemical Reactivity
The bromine atom at the C5 position of the imidazole ring is a key functional group that enables a variety of chemical transformations. This position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
The reactivity of the C-Br bond in these reactions is generally higher than that of a C-Cl bond but lower than a C-I bond.[3] The electron-rich nature of the dimethyl-substituted imidazole ring can influence the catalytic cycle of these reactions.
Caption: Potential cross-coupling reactions of 5-bromo-1,2-dimethyl-1H-imidazole.
Applications in Drug Discovery and Development
The imidazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][11] The versatility of 5-bromo-1,2-dimethyl-1H-imidazole as a synthetic intermediate makes it a valuable tool for the development of new drug candidates. Its ability to undergo various functionalizations allows for the systematic exploration of chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties.
While specific biological activities for 5-bromo-1,2-dimethyl-1H-imidazole have not been extensively reported, its structural motifs are present in molecules with known pharmacological relevance. The development of novel compounds derived from this building block could lead to the discovery of new therapeutic agents across various disease areas.
Safety, Handling, and Storage
Hazard Identification
5-bromo-1,2-dimethyl-1H-imidazole is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Stability and Storage
The compound is expected to be stable under normal laboratory conditions. However, imidazoles can be sensitive to light and oxidation.[12] It is recommended to store 5-bromo-1,2-dimethyl-1H-imidazole in a tightly sealed container in a cool, dry, and dark place.[4]
Conclusion
5-bromo-1,2-dimethyl-1H-imidazole is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a reliable synthetic protocol, and an exploration of its potential reactivity and applications. The strategic positioning of the bromine atom allows for diverse functionalization, opening avenues for the creation of novel imidazole-based compounds with potential therapeutic value. As research in drug discovery continues to evolve, the utility of such well-characterized and reactive intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
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